![molecular formula C12H12ClN3O2S B14638388 3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- CAS No. 55842-09-6](/img/structure/B14638388.png)
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridine ring substituted with a sulfonamide group and an amino group attached to a chlorinated methylphenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- typically involves the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is carried out in an aqueous medium at elevated temperatures, usually around 90°C, for a few hours. The reaction mixture is then cooled, and the product is precipitated out and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The amino group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methylphenyl)amino-3-pyridinesulfonamide: This compound is structurally similar and is used as an intermediate in the synthesis of pharmaceuticals.
4-Chloro-3-pyridinesulfonamide: Another related compound used in the preparation of heterocyclic derivatives.
Uniqueness
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
55842-09-6 |
|---|---|
Formule moléculaire |
C12H12ClN3O2S |
Poids moléculaire |
297.76 g/mol |
Nom IUPAC |
2-(3-chloro-2-methylanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-9(13)4-2-5-10(8)16-12-11(19(14,17)18)6-3-7-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
Clé InChI |
WOINUJNWKIXLKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




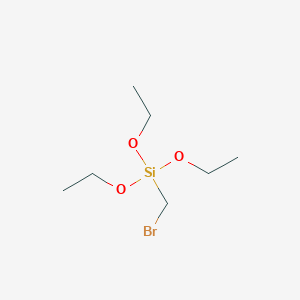
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)
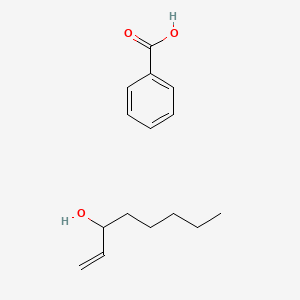

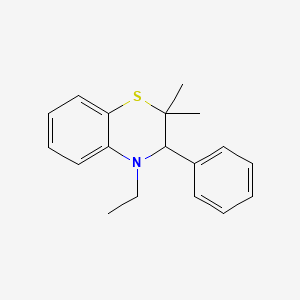
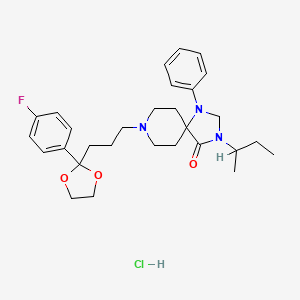
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)


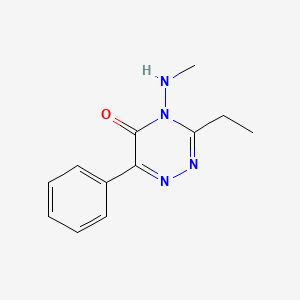
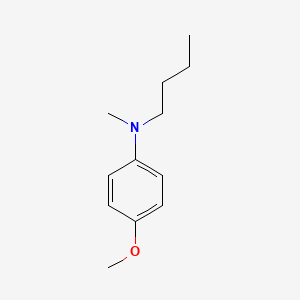
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
